2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
CAS No.: 915019-50-0
Cat. No.: VC4066124
Molecular Formula: C21H17BrN4O
Molecular Weight: 421.3
* For research use only. Not for human or veterinary use.
![2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile - 915019-50-0](/images/structure/VC4066124.png)
Specification
CAS No. | 915019-50-0 |
---|---|
Molecular Formula | C21H17BrN4O |
Molecular Weight | 421.3 |
IUPAC Name | 2-[4-(8-bromo-3-methyl-2-oxoimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile |
Standard InChI | InChI=1S/C21H17BrN4O/c1-21(2,12-23)13-4-7-15(8-5-13)26-19-16-10-14(22)6-9-17(16)24-11-18(19)25(3)20(26)27/h4-11H,1-3H3 |
Standard InChI Key | AEWUWGWDTHMGQU-UHFFFAOYSA-N |
SMILES | CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)Br |
Canonical SMILES | CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused imidazo[4,5-c]quinoline core with substituents at key positions (Figure 1):
-
Bromine at position 8 of the quinoline ring.
-
Methyl and oxo groups at positions 3 and 2, respectively, forming a 2,3-dihydroimidazole moiety.
-
A phenylpropanenitrile group at position 1, with two methyl branches on the propanenitrile chain.
Key Data:
The logP value suggests moderate lipophilicity, balancing membrane permeability and solubility. The TPSA aligns with drug-like properties, favoring cellular uptake .
Synthesis and Characterization
Synthetic Pathways
A representative synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling (Figure 2):
-
Intermediate Preparation: A brominated imidazo[4,5-c]quinolinone (e.g., intermediate 9 in ) is reacted with 1-phenyl-1H-pyrazole-4-boronic acid.
-
Coupling Conditions: Bis-diphenylphosphine palladium dichloride catalyst, DMF solvent, and potassium carbonate base at 100°C for 3 hours.
Optimization Challenges:
-
Solvent Choice: DMF enhances reactivity but complicates purification.
-
Catalyst Loading: Low catalyst amounts (0.036 mmol) reduce costs .
Analytical Characterization
-
NMR: Key signals include δ 8.5–7.2 ppm (aromatic protons) and δ 2.1 ppm (methyl groups) .
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 421.3 [M+H]⁺ .
Biological Activity and Applications
Antiproliferative Activity
In vitro studies against cancer cell lines reveal promising activity (Table 1) :
Cell Line | IC₅₀ (µM) | Comparison to NVP-BEZ235 (Positive Control) |
---|---|---|
HepG2 | 2.42 ± 1.02 | ~4.5× less potent (NVP-BEZ235: 0.54 ± 0.13) |
A549 | 6.29 ± 0.99 | ~17× less potent (NVP-BEZ235: 0.36 ± 0.06) |
PC-3 | 5.11 ± 1.00 | ~25× less potent (NVP-BEZ235: 0.20 ± 0.01) |
Selectivity: The compound exhibits lower toxicity to non-cancerous WI-38 cells (IC₅₀ = 32.8 ± 1.23 µM) .
Mechanism of Action
While initial hypotheses targeted the PI3K-Akt-mTOR pathway, inhibition assays showed modest activity against PI3Kα (23% inhibition) and mTOR (18%) . Alternative mechanisms, such as DNA intercalation or kinase off-target effects, are under investigation.
Future Perspectives
Structural Modifications
-
Bromine Replacement: Testing chloro or fluoro analogs may improve potency and reduce molecular weight.
-
Cyanoguanidine Prodrugs: Enhancing solubility via prodrug strategies could optimize bioavailability.
In Vivo Studies
Pharmacokinetic profiling and xenograft models are critical next steps to validate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume